molecular formula C21H25N9O3S2 B14944273 2-[{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetyl}(methyl)amino]ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate

2-[{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetyl}(methyl)amino]ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B14944273
M. Wt: 515.6 g/mol
InChI Key: AUAFXHOOBNMPQG-UHFFFAOYSA-N
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Description

2-[{2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound featuring a triazolopyrimidine core. This compound is characterized by its unique structure, which includes multiple triazole and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[{2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves a multi-step process. The initial step often includes the formation of the triazolopyrimidine core through a cyclization reaction. This is followed by the introduction of the sulfanyl group via a nucleophilic substitution reaction. The final steps involve the acetylation and methylation of the amino group, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to maximize yield and purity. Solvent extraction and chromatographic techniques are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-[{2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-[{2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[{2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting various biochemical pathways. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Shares the triazolopyrimidine core but lacks the sulfanyl and acetyl groups.

    2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETATE: Similar structure but without the aminoethyl and additional sulfanyl groups.

Uniqueness

2-[{2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H25N9O3S2

Molecular Weight

515.6 g/mol

IUPAC Name

2-[[2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetyl]-methylamino]ethyl 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C21H25N9O3S2/c1-12-8-14(3)29-18(22-12)24-20(26-29)34-10-16(31)28(5)6-7-33-17(32)11-35-21-25-19-23-13(2)9-15(4)30(19)27-21/h8-9H,6-7,10-11H2,1-5H3

InChI Key

AUAFXHOOBNMPQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)CCOC(=O)CSC3=NN4C(=CC(=NC4=N3)C)C)C

Origin of Product

United States

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